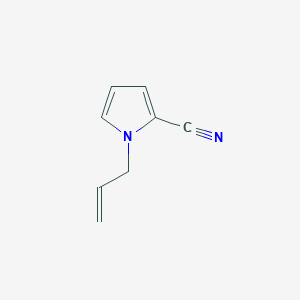
Acide 4-carboxycinnamique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-carboxycinnamique est un composé organique appartenant à la classe des acides cinnamiques. Ces composés se caractérisent par un cycle benzénique et un groupe acide carboxylique formant l’acide 3-phénylprop-2-énoïque . Il est connu pour ses propriétés aromatiques et est utilisé dans diverses applications scientifiques et industrielles.
Applications De Recherche Scientifique
L’acide 4-carboxycinnamique a un large éventail d’applications en recherche scientifique :
Industrie : Utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-carboxycinnamique implique son interaction avec des cibles moléculaires spécifiques :
Analyse Biochimique
Biochemical Properties
It is known that cinnamic acid derivatives, such as 4-Carboxycinnamic acid, can inhibit polyphenol oxidase (PPO), an enzyme involved in the browning reaction in fruits and vegetables . The inhibitory effects of 4-Carboxycinnamic acid on PPO are stronger with more carboxyl groups and under acidic pH conditions .
Cellular Effects
The cellular effects of 4-Carboxycinnamic acid are not well-studied. It is known that cinnamic acid derivatives can have various effects on cells. For example, they can inhibit the activity of certain enzymes, affect cell signaling pathways, and influence gene expression
Molecular Mechanism
It is known to interact with hemoglobin subunit alpha and beta, but the nature of these interactions is not clear
Temporal Effects in Laboratory Settings
It is known that cinnamic acid derivatives can exhibit enhanced luminescence over time, which could potentially be used in fluorescence-based assays .
Metabolic Pathways
It is known that cinnamic acid and its derivatives can be metabolized to 4-hydroxybenzoic acid .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acide 4-carboxycinnamique peut être synthétisé par plusieurs méthodes :
Estérification et hydrolyse : Une méthode courante consiste à estérifier le styrène avec l’acide bromoacétique, puis à hydrolyser pour obtenir l’this compound.
Oxydation du β-naphtol : Une autre méthode consiste à oxyder le β-naphtol à l’aide d’acide peracétique.
Méthodes de production industrielle : La production industrielle implique souvent des processus d’estérification et d’hydrolyse à grande échelle, assurant un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour maintenir la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
L’acide 4-carboxycinnamique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés, selon l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou aldéhydes correspondants.
Substitution : Il peut subir des réactions de substitution électrophile en raison de la présence du cycle benzénique.
Réactifs et conditions courantes :
Agents oxydants : Acide peracétique, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, agents nitrants.
Principaux produits :
Produits d’oxydation : Divers dérivés d’acides carboxyliques.
Produits de réduction : Alcools, aldéhydes.
Produits de substitution : Dérivés halogénés ou nitrés.
Comparaison Avec Des Composés Similaires
L’acide 4-carboxycinnamique peut être comparé à d’autres dérivés de l’acide cinnamique :
Acide cinnamique : Il lui manque le groupe carboxyle, ce qui le rend moins efficace en tant qu’inhibiteur de la PPO.
Acide 3-méthoxy-4-hydroxycinnamique : Connu pour ses propriétés neuroprotectrices, en particulier pour prévenir la transformation amyloïde.
Acide 3,4-diméthoxycinnamique : Exhibe une activité antibactérienne significative.
Composés similaires :
- Acide cinnamique
- Acide 3-méthoxy-4-hydroxycinnamique
- Acide 3,4-diméthoxycinnamique
L’this compound se distingue par son groupe carboxyle unique, qui renforce ses effets inhibiteurs et en fait un composé précieux dans divers domaines.
Propriétés
IUPAC Name |
4-[(E)-2-carboxyethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJSGLKJYIYTB-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19675-63-9 |
Source


|
| Record name | 4-(2-carboxyvinyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)








